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PIK-90 Kinase Selectivity: A Comparative
Analysis
For researchers, scientists, and drug development professionals, this guide provides a detailed

comparison of the kinase inhibitor PIK-90 against other notable PI3K inhibitors. The following

sections present quantitative data, experimental methodologies, and visual representations of

relevant biological pathways and workflows to offer a comprehensive overview of PIK-90's

selectivity profile.

PIK-90 is a potent inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and also

demonstrates activity against other related kinases.[1][2][3][4] Understanding the selectivity of

such inhibitors is crucial in drug discovery to anticipate on-target efficacy and potential off-

target effects. This guide compares PIK-90's inhibitory activity with several other well-

characterized PI3K inhibitors: ZSTK474, Dactolisib (BEZ235), Pictilisib (GDC-0941), Buparlisib

(BKM120), and Omipalisib (GSK2126458).
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The inhibitory potency of PIK-90 and selected comparator compounds against a panel of

kinases is summarized in the table below. The data, presented as IC50 values (the

concentration of an inhibitor required for 50% inhibition in vitro), are compiled from various

sources.[1][3][4][5][6][7][8][9]

Kinase
Target

PIK-90 IC50
(nM)

ZSTK474
IC50 (nM)

Dactolisib
(BEZ235)
IC50 (nM)

Pictilisib
(GDC-0941)
IC50 (nM)

Omipalisib
(GSK21264
58) Ki (nM)

p110α

(PIK3CA)
11[1][2][3][4]

16[3][4][10]

[11]
4[5] 3[6][12] 0.019[8][9]

p110β

(PIK3CB)
350[3]

44[3][4][10]

[11]
75[5] 33[6] 0.13[8][9]

p110γ

(PIK3CG)
18[1][2][3][4]

49[3][4][10]

[11]
5[5] 75[6] 0.06[8][9]

p110δ

(PIK3CD)
58[1][2][3][4]

4.6 - 5[3][4]

[10][11]
7[5] 3[6][12] 0.024[8][9]

mTORC1/2 1050[3] >10,000[3][4] 20.7[5] ~580[6]
0.18 / 0.3[8]

[9]

DNA-PK 13[1][3][4] - - - 0.28

PI3KC2α 47[1][3][4] - - - -

PI3KC2β 64[3] - - - -

hsVPS34 830[3] - - - -

PI4KIIIα 830[3] - - - -

PI4KIIIβ 3100[3] - - - -

ATR 15000[3] - - - -

ATM 610[3] - - - -

Note: Some values for Omipalisib are presented as Ki (inhibition constant) rather than IC50.
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Experimental Protocols
The determination of kinase inhibitor selectivity is performed using a variety of in vitro assay

formats. These assays are designed to be robust, high-throughput, and provide quantitative

measures of inhibitor potency.

General Kinase Selectivity Profiling
A common approach for kinase selectivity profiling involves screening a test compound against

a large panel of purified kinases.[13] The activity of each kinase is measured in the presence of

the inhibitor, typically at a fixed concentration for initial screening, followed by dose-response

curves to determine the IC50 for active compounds.

Radiometric Kinase Assays (e.g., ³³PanQinase™,
HotSpot™)
These assays measure the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a

kinase-specific substrate (peptide or protein). The amount of incorporated radioactivity is

proportional to the kinase activity.

Protocol Outline:

Reaction Setup: A reaction mixture is prepared containing the kinase, the test inhibitor (at

various concentrations), the substrate, and a buffer containing MgCl₂.

Reaction Initiation: The reaction is started by the addition of [γ-³³P]ATP.

Incubation: The reaction is allowed to proceed for a defined period at a controlled

temperature.

Termination and Separation: The reaction is stopped, and the phosphorylated substrate is

separated from the unreacted [γ-³³P]ATP, often by capturing the substrate on a filter

membrane.

Detection: The amount of radioactivity on the filter is quantified using a scintillation counter.
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Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor

concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Luminescent Kinase Assays (e.g., ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent method that quantifies the amount of ADP

produced during the kinase reaction. This assay is universal for any kinase and is well-suited

for high-throughput screening.

Protocol Outline:

Kinase Reaction: The kinase reaction is performed by incubating the kinase, substrate, ATP,

and the test inhibitor.

ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase

reaction and deplete the remaining ATP.

Kinase Detection Reagent Addition: The Kinase Detection Reagent is added, which converts

the ADP generated in the first step back to ATP and uses this newly synthesized ATP to

generate a luminescent signal via a luciferase reaction.

Signal Measurement: The luminescence is measured using a plate reader. The light output is

directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis: IC50 values are calculated from the dose-response curves of inhibitor

concentration versus kinase activity.

Signaling Pathway and Workflow Diagrams
PI3K/Akt/mTOR Signaling Pathway
PIK-90 and the comparator compounds primarily target the PI3K/Akt/mTOR pathway, a critical

signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][13][14]

[15] Dysregulation of this pathway is a common feature in many cancers.
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Caption: The PI3K/Akt/mTOR signaling pathway.
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Experimental Workflow for Kinase Profiling
The following diagram illustrates a generalized workflow for determining the IC50 of an inhibitor

against a panel of kinases using a plate-based assay format.
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Caption: Generalized workflow for a kinase inhibitor profiling assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1684649/docs#pik-90-selectivity-profiling-against-a-
kinase-panel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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